Descyano Citalopram-d4

Isotope dilution mass spectrometry LC-MS internal standard Descyano impurity quantification

Descyano Citalopram-d4 is a stable isotope-labeled analog of Descyano Citalopram, a recognized process impurity and degradation product of the selective serotonin reuptake inhibitor (SSRI) citalopram. The compound carries four deuterium atoms substituted at the 2, 3, 5, and 6 positions of the 4‑fluorophenyl ring, yielding a molecular formula of C₁₉H₁₈D₄FNO and a molecular weight of 303.41 g·mol⁻¹, compared with 299.4 g·mol⁻¹ for the unlabeled species.

Molecular Formula C19H22FNO
Molecular Weight 303.4 g/mol
Cat. No. B12431272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDescyano Citalopram-d4
Molecular FormulaC19H22FNO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F
InChIInChI=1S/C19H22FNO/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19/h3-4,6-11H,5,12-14H2,1-2H3/i8D,9D,10D,11D
InChIKeyCGVBIXZVEMXIQU-OCFVFILASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Descyano Citalopram-d4: Deuterated Impurity Reference Standard for Citalopram Quantitative Analysis Procurement


Descyano Citalopram-d4 is a stable isotope-labeled analog of Descyano Citalopram, a recognized process impurity and degradation product of the selective serotonin reuptake inhibitor (SSRI) citalopram . The compound carries four deuterium atoms substituted at the 2, 3, 5, and 6 positions of the 4‑fluorophenyl ring, yielding a molecular formula of C₁₉H₁₈D₄FNO and a molecular weight of 303.41 g·mol⁻¹, compared with 299.4 g·mol⁻¹ for the unlabeled species . It is supplied as a neat solid intended exclusively for research and analytical use, with chemical purity typically ≥95% and isotopic enrichment ≥95% D‑incorporation . The deuteration pattern provides the mass shift necessary for isotope-dilution liquid chromatography–mass spectrometry (LC‑MS) or gas chromatography–mass spectrometry (GC‑MS) without altering the chromatographic retention relative to the native analyte .

Descyano Citalopram-d4: Why Unlabeled Impurity or Other Deuterated Internal Standards Cannot Substitute


Analytical methods for citalopram impurity profiling cannot simply interchange Descyano Citalopram-d4 with unlabeled Descyano Citalopram or with deuterated internal standards designed for other citalopram-related substances. Unlabeled Descyano Citalopram (C₁₉H₂₂FNO, MW 299.4) co‑elutes and is isobaric with the target analyte in most reversed‑phase LC methods, making it unsuitable as an internal standard for MS‑based quantification [1]. Citalopram-d4 (MW 328.42) and Citalopram-d6 target the parent drug, not the descyano impurity, and differ in both molecular structure (retention of the 5‑cyano group) and chromatographic retention, which introduces unacceptable matrix‑effect bias under electrospray ionization conditions [2]. Citalopram Carboxylic Acid-d6 and olefinic impurity-d6 are likewise structurally mismatched for descyano impurity quantification [2]. The consequence of substitution is systematic under‑ or over‑estimation of impurity levels, failure to meet ICH Q3A/B acceptance criteria, and potential regulatory rejection of abbreviated new drug applications (ANDAs) [3].

Descyano Citalopram-d4 Quantitative Differentiation Evidence: Comparator-Based Data Guide


Mass Spectrometric Differentiation: +4.01 Da Mass Shift Versus Unlabeled Descyano Citalopram

Descyano Citalopram-d4 provides a +4.01 Da mass shift relative to unlabeled Descyano Citalopram, enabling baseline-resolved selected reaction monitoring (SRM) transitions without isotopic cross-talk. The unlabeled impurity has a monoisotopic mass of 299.4 Da (C₁₉H₂₂FNO), while the d4‑analog registers 303.41 Da (C₁₉H₁₈D₄FNO). This mass difference exceeds the minimum +3 Da threshold generally recommended to avoid overlap between the analyte’s natural-abundance M+2 isotopologue and the internal standard’s [M+H]⁺ ion . In contrast, an unlabeled surrogate internal standard (e.g., a structural analog) would co‑ionize without a discrete mass channel, precluding isotope-dilution correction for matrix effects [1].

Isotope dilution mass spectrometry LC-MS internal standard Descyano impurity quantification

Deuterium Labeling Positional Stability Versus Citalopram-d4 Parent Drug Internal Standard

Descyano Citalopram-d4 is deuterated exclusively on the 4‑fluorophenyl ring (positions 2,3,5,6), a chemically inert site that minimizes pH‑ or enzyme‑mediated hydrogen‑deuterium back‑exchange during sample preparation and chromatographic separation . By contrast, Citalopram-d4 (MW 328.42) retains the 5‑cyano group and is intended for parent‑drug quantification; its different chromatographic retention (elution approximately 1.2–1.5 min later under typical C18 gradient conditions) creates differential ion suppression between the internal standard and the descyano analyte, violating the fundamental tenet of isotope‑dilution MS that the internal standard must co‑elute with the target analyte . The d4‑descyano compound co‑elutes with unlabeled Descyano Citalopram within ≤0.03 min, satisfying the co‑elution requirement .

Deuterium kinetic isotope effect Metabolic stability Internal standard qualification

Regulatory Necessity: Descyano Impurity as a Specified Degradation Product Requiring Deuterated Internal Standard Quantification

Descyano Citalopram is formed during citalopram API synthesis via cyano-group hydrolysis and during storage as a hydrolytic degradation product [1]. Regulatory guidance ICH Q3A/B mandates identification, reporting, and qualification of any impurity present at ≥0.05% (reporting threshold) or ≥0.10% (identification threshold) in the drug substance for a maximum daily dose of ≤2 g·day⁻¹ [2]. Quantification at these levels by LC‑UV lacks specificity because the descyano impurity exhibits only a weak UV chromophore (benzofuran, λmax ≈ 275 nm, ε ≈ 2,000 M⁻¹·cm⁻¹) compared with the 5‑cyanobenzofuran chromophore of citalopram (λmax ≈ 240 nm, ε ≈ 12,000 M⁻¹·cm⁻¹), leading to poor sensitivity and potential co‑elution interference [3]. LC‑MS/MS with Descyano Citalopram-d4 as the internal standard provides the required specificity and parts‑per‑million (ppm) sensitivity (LOQ ≤ 0.01% relative to API) demanded by current pharmacopeial monographs and ANDA review practice [3].

Pharmaceutical impurity profiling ANDA method validation ICH Q3A/Q3B compliance

Isotopic Enrichment Specification: ≥95% D-Incorporation Supporting Linear Quantification Across Three Orders of Magnitude

The isotopic enrichment of Descyano Citalopram-d4 is specified at ≥95% D‑incorporation (isotopic purity 95.0–99.5%), with chemical purity ≥98% . This enrichment level ensures that the internal standard’s response is dominated by the d4 isotopologue, minimizing the contribution of residual d0, d1, d2, or d3 species that would otherwise create a non‑linear calibration curve at low analyte concentrations [1]. In isotope‑dilution MS, when the internal standard contains even 5% of the unlabeled species, the measured isotope ratio deviates from linearity at analyte concentrations below ~5× the IS concentration, compromising accuracy at the 0.05% impurity reporting threshold [1]. The d4 labeling (four deuterium atoms) inherently provides better signal separation than d2 or d3 analogs, for which natural‑abundance ¹³C isotopologues of the analyte can contribute up to 2–5% of the internal standard channel intensity [2].

Isotopic purity Isotopologue distribution Quantitative LC-MS linearity

Procurement Traceability: Lot‑Specific Certificate of Analysis Supporting Pharmacopeial Traceability Pathway

Descyano Citalopram-d4 from major suppliers is distributed with a lot‑specific Certificate of Analysis (CoA) that includes identity confirmation (¹H‑NMR, ¹³C‑NMR, HRMS), chromatographic purity (HPLC‑UV ≥ 95–98%), isotopic enrichment (≥ 95% D), residual solvent content, and water content . This documentation enables the end‑user to establish traceability to a qualified in‑house reference standard, a prerequisite for current good manufacturing practice (cGMP) quality control laboratories operating under 21 CFR 211.194 [1]. Unlike non‑deuterated Descyano Citalopram reference materials, which may be supplied without quantitative NMR (qNMR) assignment of the counterion (free base vs. hydrobromide salt), the d4‑standard is supplied as the neat free base, eliminating salt‑form conversion uncertainty that introduces up to ±15% systematic error if the salt stoichiometry is misassigned [2].

Reference standard qualification Certificate of Analysis Pharmacopeial traceability

Descyano Citalopram-d4: Proven Application Scenarios for Procurement Decision Support


ANDA Impurity Method Development and Validation for Citalopram API

Descyano Citalopram-d4 is the preferred internal standard for developing and validating a stability‑indicating LC‑MS/MS method intended for an Abbreviated New Drug Application (ANDA) covering citalopram hydrobromide tablets. The method must quantify the descyano degradation product at a reporting threshold of 0.05% versus the API peak area, with accuracy 80–120% and precision ≤15% RSD at the LOQ. The d4‑internal standard provides matrix‑effect correction across six different tablet excipient lots, satisfying ICH Q2(R1) validation requirements for specificity, linearity (r² ≥ 0.995 over 0.01–5.0% range), accuracy, and precision [1].

Forced Degradation and Stability‑Indicating Assay for Citalopram Finished Dosage Forms

Regulatory stability programs (40 °C/75% RH, 6‑month accelerated; 25 °C/60% RH, 24‑month long‑term) require quantification of the descyano impurity as a hydrolytic degradation marker. The use of Descyano Citalopram-d4 as the internal standard enables precise tracking of impurity growth from an initial level of ≤0.05% to the qualification threshold of ≤0.15% with a measurement uncertainty (k=2) of ≤0.02% absolute, supporting shelf‑life specification setting per ICH Q1E [1].

Comparative Bioequivalence Study Support: Lot‑Release Impurity Bridging

When a generic manufacturer changes the citalopram API supplier or the synthetic route, impurity profile bridging is required. Descyano Citalopram-d4 facilitates direct, head‑to‑head quantification of the descyano impurity across API lots using a single validated LC‑MS/MS method with a common internal standard, eliminating inter‑day and inter‑instrument variability that would otherwise confound the comparison. This supports the CMC (Chemistry, Manufacturing, and Controls) section of the ANDA [2].

Metabolic Pathway Tracing and Pharmacokinetic Modeling

Although primarily an analytical reference standard, Descyano Citalopram-d4 can also be used as a tracer in in‑vitro metabolism studies employing human liver microsomes or recombinant CYP450 isoforms. The deuterium label on the aryl ring is metabolically inert under Phase I oxidative conditions, enabling precise tracking of descyano impurity formation pathways without interference from endogenous matrix components. This application supports mechanistic understanding of citalopram degradation and potential in‑vivo impurity exposure assessment [3].

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